Structural Topology Differentiation vs. N-(1-Benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide (Sigma‑1 Ligand)
N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide adopts a reversed amide‑connectivity topology compared to the high‑affinity sigma‑1 ligand N‑(1‑benzyl‑piperidin‑4‑yl)‑2‑thiophen‑2‑yl‑acetamide (Ki = 3.93 nM, guinea‑pig brain membranes, [³H]‑(+)‑pentazocine radioligand) [1]. In the target compound, the benzyl group resides on the amide nitrogen and the thiophene is directly attached to the piperidine ring, whereas the comparator places the benzyl group on the piperidine nitrogen and links the thiophene via an acetamide spacer. This topological isomerism is expected to produce markedly different receptor‑binding pharmacophores. Quantitative enzymatic or receptor‑binding data for the target compound itself are not available in authoritative public databases.
| Evidence Dimension | Molecular topology (amide connectivity) |
|---|---|
| Target Compound Data | Benzyl-amide orientation: benzyl → acetamide N; thiophene → piperidine C4 (direct C–C bond) |
| Comparator Or Baseline | N-(1-Benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide: benzyl → piperidine N; thiophene → acetamide (via CH₂ bridge); sigma‑1 Ki = 3.93 nM [1] |
| Quantified Difference | Inverted amide topology; no quantitative bioactivity data available for target compound |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature |
Why This Matters
The inverted amide topology fundamentally alters the pharmacophore geometry, invalidating any direct extrapolation of the comparator’s sigma‑1 affinity to the target compound.
- [1] BindingDB. BDBM50107208 (CHEMBL138688): N-(1-Benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide – Ki 3.93 nM for sigma‑1 receptor. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50107208 (accessed 2026-04-29). View Source
